219312-69-3
Description
Properties
CAS No. |
219312-69-3 |
|---|---|
Molecular Formula |
C₆₁H₇₈N₁₀O₁₄ |
Molecular Weight |
1175.33 |
sequence |
One Letter Code: SVYDFFVWL |
Origin of Product |
United States |
Nomenclature and Classification of the Peptide Mtrp 2 180 188
The compound identified by CAS number 219312-69-3 is a synthetic peptide known by several names, most commonly as mTRP-2 (180-188). apexbt.commedchemexpress.com This designation indicates that it is a fragment of the murine (mouse) Tyrosinase-Related Protein 2 (TRP-2), encompassing amino acid residues 180 through 188. apexbt.commedchemexpress.comglpbio.com
Its systematic chemical name is L-Seryl-L-valyl-L-tyrosyl-L-alpha-aspartyl-L-phenylalanyl-L-phenylalanyl-L-valyl-L-tryptophyl-L-leucine. medchemexpress.com The peptide has a molecular formula of C61H78N10O14 and a molecular weight of approximately 1175.33 g/mol . insightbio.comabmole.commedchemexpress.com
Table 1: Nomenclature and Chemical Properties
| Identifier | Value |
|---|---|
| CAS Number | This compound |
| Common Name | mTRP-2 (180-188) |
| Systematic Name | L-Seryl-L-valyl-L-tyrosyl-L-alpha-aspartyl-L-phenylalanyl-L-phenylalanyl-L-valyl-L-tryptophyl-L-leucine |
| Amino Acid Sequence | SVYDFFVWL |
| Molecular Formula | C61H78N10O14 |
| Molecular Weight | 1175.33 g/mol |
Classification-wise, this compound is categorized as a biochemical peptide. Specifically, it is a TRP-tyrosinase-related protein. genscript.comwatsonbio.com Peptides are short chains of amino acids linked by peptide bonds. In the context of immunology, it is known as an epitope, which is the specific part of an antigen that is recognized by the immune system. medchemexpress.comglpbio.com
Historical Context of Identification and Initial Characterization in Research
The identification of mTRP-2 (180-188) is rooted in the study of melanoma antigens. Research published in 1997 identified tyrosinase-related protein 2 (TRP-2) as a tumor rejection antigen for the B16 melanoma. medchemexpress.com This foundational work set the stage for identifying specific epitopes within the TRP-2 protein that could elicit an immune response.
Subsequent research focused on pinpointing the exact amino acid sequences that were recognized by cytotoxic T lymphocytes (CTLs), a type of white blood cell that can kill cancer cells. The peptide fragment VYDFFVWL, corresponding to positions 181-188 of mTRP-2, was initially identified as an epitope recognized by anti-B16 melanoma CTLs in C57BL/6 mice. aacrjournals.org
Further investigation revealed that an N-terminal extended version of this peptide, SVYDFFVWL (positions 180-188), is also a major reactive epitope. medchemexpress.comglpbio.comaacrjournals.org This longer peptide was identified as a target for human HLA-A2.1-restricted anti-melanoma CTLs. aacrjournals.org This discovery was significant because it highlighted a conserved epitope between mouse and human TRP-2, making it a relevant model for studying human melanoma. aacrjournals.org The compound with CAS number 219312-69-3 corresponds to this nine-amino-acid peptide, SVYDFFVWL. medchemexpress.com
Overview of Its Significance in Biomedical Research Paradigms
Peptide Sequence and Structural Features Relevant to Biological Activity
The primary structure of mTRP-2 (180-188) consists of the amino acid sequence L-Seryl-L-valyl-L-tyrosyl-L-α-aspartyl-L-phenylalanyl-L-phenylalanyl-L-valyl-L-tryptophyl-L-leucine. pharmaffiliates.com This specific sequence, often abbreviated as SVYDFFVWL, is crucial for its biological function. medchemexpress.com The arrangement of these amino acids, particularly the presence of specific residues, allows it to bind to Major Histocompatibility Complex (MHC) class I molecules. fishersci.comeurogentec.com This binding is a prerequisite for its recognition by immune cells. apexbt.com
The structural conformation of the peptide when bound to MHC molecules is what is ultimately recognized by T-cell receptors on cytotoxic T lymphocytes (CTLs). The specific side chains of the amino acids in the peptide interact with pockets in the binding groove of the MHC molecule, while the exposed residues are available for interaction with the T-cell receptor.
Table 1: Physicochemical Properties of mTRP-2 (180-188)
| Property | Value |
|---|---|
| CAS Number | 219312-69-3 pharmaffiliates.com |
| Molecular Formula | C61H78N10O14 pharmaffiliates.com |
| Molecular Weight | 1175.33 g/mol medchemexpress.commedchemexpress.com |
| Amino Acid Sequence | Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu (SVYDFFVWL) medchemexpress.com |
| Appearance | White to off-white solid medchemexpress.com |
Biological Derivation and Context from Murine Tyrosinase-Related Protein 2 (TRP-2)
The mTRP-2 (180-188) peptide is derived from tyrosinase-related protein 2 (TRP-2), an enzyme found in melanocytes, the cells responsible for producing melanin (B1238610). nih.gov TRP-2 is involved in the melanin synthesis pathway and is considered a melanosomal differentiation antigen. fishersci.comnih.gov In the context of melanoma, a type of skin cancer originating from melanocytes, TRP-2 is often expressed by the tumor cells. nih.gov
The peptide mTRP-2 (180-188) represents a specific fragment, residues 180 through 188, of the full-length murine TRP-2 protein. medchemexpress.comglpbio.commedchemexpress.com In research settings, this peptide is synthetically produced for use in immunological studies. apexbt.com Its significance lies in the fact that it is naturally processed and presented by melanoma cells in mice, making it a target for the immune system. apexbt.com
Interactions with Immune System Components in Research Models
The primary area of research for mTRP-2 (180-188) revolves around its interaction with the immune system, particularly in the context of cancer immunotherapy research. apexbt.com
Recognition by Cytotoxic T Lymphocytes (CTLs)
A key finding in the study of mTRP-2 (180-188) is its identification as a major reactive epitope recognized by cytotoxic T lymphocytes (CTLs) that target B16 melanoma cells. medchemexpress.comglpbio.commedchemexpress.com CTLs are a type of white blood cell that can kill cancer cells. For a CTL to recognize and kill a cancer cell, it must first identify a specific antigen on the surface of that cell. The mTRP-2 (180-188) peptide acts as this antigen. apexbt.com
Research has demonstrated that CTLs can be stimulated in vitro using this peptide, and these stimulated CTLs are then capable of recognizing and killing melanoma cells that express TRP-2. nih.gov Interestingly, the human equivalent of this peptide can also be recognized by human CTLs, making it a relevant model for human melanoma research. nih.govresearchgate.net
Antigen Processing and Presentation Mechanisms in Research
In research models, it has been shown that the full-length TRP-2 protein can be processed within antigen-presenting cells (APCs), such as dendritic cells. This processing involves the breakdown of the protein into smaller peptides, including mTRP-2 (180-188). fishersci.com This peptide is then loaded onto MHC class I molecules (specifically H-2Kb in mice) and transported to the cell surface for presentation to CTLs. nih.govresearchgate.net
Studies have utilized dendritic cells loaded with the mTRP-2 (180-188) peptide to induce potent anti-tumor immunity in mice. fishersci.comeurogentec.com This approach bypasses the need for the cell to process the full protein and directly presents the key epitope to the immune system.
Cellular Signaling Pathways Influenced by mTRP-2 (180-188) in In Vitro Systems
When a CTL recognizes the mTRP-2 (180-188) peptide presented on an MHC molecule, a signaling cascade is initiated within the T cell. This leads to the activation of the CTL, which includes the production and release of cytokines like interferon-gamma (IFN-γ). researchgate.net IFN-γ is a key signaling molecule that has a variety of anti-tumor effects. The recognition event also triggers the cytotoxic functions of the CTL, leading to the destruction of the target cell.
Role as a Major Reactive Epitope in Preclinical Antitumor Immunity Models
In preclinical models of melanoma, mTRP-2 (180-188) has been established as a critical target for the anti-tumor immune response. medchemexpress.comglpbio.com Its status as a major reactive epitope means that a significant portion of the immune response against B16 melanoma is directed towards this specific peptide. apexbt.com
Vaccination studies in mice using nanoparticles containing the mTRP-2 (180-188) peptide have been shown to induce robust, specific CD8+ T cell responses that can lead to tumor regression. researchgate.net The ability of this single peptide to elicit such a strong and effective anti-tumor response underscores its importance as a target in the development of cancer immunotherapies. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| mTRP-2 (180-188) | |
| Murine Tyrosinase-Related Protein 2 (TRP-2) | |
| L-Seryl-L-valyl-L-tyrosyl-L-α-aspartyl-L-phenylalanyl-L-phenylalanyl-L-valyl-L-tryptophyl-L-leucine |
Research-Grade Peptide Synthesis Approaches
The synthesis of research-grade mTRP-2 (180-188) is typically accomplished through solid-phase peptide synthesis (SPPS), with the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy being a commonly cited method. nih.gov This approach allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
The Fmoc-based synthesis involves a repetitive cycle of two key steps for each amino acid added:
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent. This exposes a free amine group for the next coupling reaction.
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and then added to the resin. The activated amino acid reacts with the free amine group on the peptide chain, forming a new peptide bond.
This cycle is repeated until the full sequence of SVYDFFVWL is assembled. Following the completion of the chain assembly, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA). The resulting crude peptide is then precipitated, washed, and prepared for purification. watsonbio.com
Analytical Techniques for Purity and Identity Verification in Research
To ensure the quality required for research applications, the synthesized mTRP-2 (180-188) peptide undergoes rigorous analytical testing to confirm its identity and assess its purity. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
High-Performance Liquid Chromatography (HPLC): This is the standard method for both the purification of the crude peptide and the determination of its final purity. nih.govgenscript.com Reverse-phase HPLC (RP-HPLC) is typically used, where the peptide is separated based on its hydrophobicity. The purity is quantified by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of greater than 95% is often required, with some suppliers providing purities of over 99%. medchemexpress.comnih.govwatsonbio.comnih.gov
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is crucial for confirming the identity of the synthesized peptide. medchemexpress.com As the peptide elutes from the LC column, it is ionized and its molecular weight is determined by the mass spectrometer. The experimentally measured molecular weight must be consistent with the calculated theoretical molecular weight of mTRP-2 (180-188), which is 1175.33 g/mol . glpbio.commedchemexpress.com This confirms that the peptide with the correct mass was successfully synthesized.
The table below summarizes the key analytical data for mTRP-2 (180-188).
| Property | Description / Value | Reference |
|---|---|---|
| Appearance | White to off-white solid | medchemexpress.com |
| Molecular Formula | C61H78N10O14 | glpbio.commedchemexpress.com |
| Molecular Weight | 1175.33 g/mol | glpbio.commedchemexpress.comwatsonbio.com |
| Purity (HPLC) | Typically ≥95% | nih.govwatsonbio.com |
| Identity Verification | Consistent with structure by LCMS | medchemexpress.com |
Preparation and Handling Protocols for In Vitro Research Applications
Proper preparation and handling of mTRP-2 (180-188) are critical for maintaining its stability and ensuring the reproducibility of in vitro experiments, such as cell-based assays and enzyme-linked immunosorbent spot (ELISPOT) assays. aacrjournals.orgaacrjournals.org
The peptide is typically supplied as a lyophilized powder and should be stored under desiccating conditions at low temperatures. watsonbio.com For long-term storage, -80°C is recommended, which can preserve the peptide for up to two years in its powdered form. medchemexpress.com For shorter periods, -20°C is also acceptable. glpbio.commedchemexpress.com
To prepare a stock solution, an appropriate solvent must be chosen. mTRP-2 (180-188) is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO). glpbio.comnih.gov It is practically insoluble in aqueous solutions. To prepare a stock solution, the peptide powder is dissolved in DMSO to a desired concentration, for example, 10 mg/mL. nih.gov To enhance solubility, it may be necessary to gently warm the solution to 37°C and use an ultrasonic bath. glpbio.com
Once the stock solution is prepared, it is crucial to aliquot it into smaller, single-use volumes and store them at -20°C or -80°C. This practice prevents degradation that can occur from repeated freeze-thaw cycles. glpbio.commedchemexpress.com When stored correctly in a solvent, the peptide is stable for approximately one month at -20°C and up to six months at -80°C. medchemexpress.commedchemexpress.com For experiments, the stock solution is further diluted to the final working concentration using an appropriate cell culture medium or buffer. aacrjournals.orgaacrjournals.org
The table below provides a summary of recommended storage and handling protocols.
| Condition | Recommendation | Reference |
|---|---|---|
| Form | Lyophilized Powder | watsonbio.com |
| Storage (Powder) | -20°C (1 year) or -80°C (2 years), sealed and away from moisture/light | medchemexpress.com |
| Solubility | Soluble in DMSO; Practically insoluble in water | glpbio.comnih.gov |
| Stock Solution Prep | Dissolve in DMSO. Can warm to 37°C and sonicate to aid dissolution. | glpbio.comnih.gov |
| Storage (Solution) | Aliquot and store at -20°C (≤1 month) or -80°C (≤6 months) | glpbio.commedchemexpress.commedchemexpress.com |
| Handling | Avoid repeated freeze-thaw cycles | glpbio.commedchemexpress.com |
Formulation Considerations for In Vivo Research Models (Non-human)
For in vivo studies in non-human models, such as mice, the formulation of mTRP-2 (180-188) must be carefully considered to ensure its delivery and biological activity. The peptide is often used to immunize mice to study CTL responses against melanoma. nih.govaacrjournals.org
The formulation typically begins with dissolving the peptide in a biocompatible solvent like DMSO, as mentioned for in vitro use. nih.gov This concentrated stock is then often diluted in a sterile, physiologically compatible buffer, such as saline or phosphate-buffered saline (PBS), to the final concentration needed for injection. The final formulation must be sterile and suitable for the chosen route of administration, which is often subcutaneous or intraperitoneal injection. aacrjournals.orgaacrjournals.org
In some research applications, mTRP-2 (180-188) is formulated with adjuvants or other immune-modulating agents to enhance the desired immune response. aacrjournals.org For instance, it has been used in combination with toll-like receptor (TLR) agonists or co-administered with dendritic cells. aacrjournals.orgaacrjournals.org More advanced delivery strategies have also been explored, such as encapsulating mRNA encoding the TRP-2 peptide into lipid nanoparticles (LNPs) for use as a cancer vaccine. pnas.org This LNP-based formulation is designed to target lymph nodes and elicit a robust T-cell response. pnas.org
The final concentration and volume of the formulation are calculated based on the specific experimental design, including the weight of the animals. glpbio.comglpbio.com The goal is to deliver a precise amount of the peptide to elicit a measurable biological effect, such as the induction of tumor-specific T-cells. aacrjournals.orgaacrjournals.org
Mechanistic Studies and Research Applications of Mtrp 2 180 188
Investigation of Immunological Mechanisms in Preclinical Settings
The mTRP-2 (180-188) peptide is extensively used in preclinical research to investigate the fundamental mechanisms of the anti-tumor immune response, particularly in the context of melanoma.
The immunization with mTRP-2 (180-188) has been shown to effectively induce antitumor immunity in various animal models. genscript.com Studies have demonstrated that the adoptive transfer of CTLs specific for mTRP-2 can inhibit the growth of established experimental lung metastases from B16 melanoma cells in mice. nih.gov This highlights the peptide's role as a CTL-defined tumor rejection antigen. nih.gov
Different vaccination strategies utilizing this peptide have been explored to enhance antitumor immunity. For instance, immunization with dendritic cells (DCs) loaded with the mTRP-2 (180-188) peptide was shown to break immune tolerance and induce protective immunity against autologous melanoma. aacrjournals.org This approach was found to be superior to vaccination with the peptide in Freund's adjuvant or with plasmid DNA alone. aacrjournals.org The efficacy of peptide vaccines can be significantly improved with the use of adjuvants. Research shows that formulating the mTRP-2 peptide with the cationic lipid (R)-DOTAP led to a statistically significant delay in tumor growth and was able to break tolerance in a peptide vaccine melanoma study. sb-peptide.com
Furthermore, genetic vaccination using plasmid DNA encoding mTRP-2 has proven effective, especially when combined with other immunomodulatory agents. A study showed that while immunization with a plasmid for mTRP-2 alone failed to elicit a CTL response due to immune tolerance, combining it with a plasmid that neutralizes transforming growth factor-beta (TGF-β) successfully induced specific CTLs and provided both protective and therapeutic antitumor immunity against B16F10 melanoma. nih.govresearchgate.net Similarly, combining DNA vaccines for mTRP-2 and another melanoma antigen, gp100, resulted in the rejection of B16 melanoma in 100% of immunized mice. researchgate.net Xenoimmunization, using a recombinant adenovirus encoding the human TRP-2 (which shares high homology with the murine version), has also been successful in breaking tolerance and protecting mice from a lethal melanoma challenge. aacrjournals.org
Table 1: Preclinical Vaccination Strategies Using mTRP-2 (180-188) and Their Outcomes
| Vaccination Strategy | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| Adoptive transfer of mTRP-2-specific CTLs | C57BL/6 mice with B16 melanoma | Inhibition of experimental lung metastases. | nih.gov |
| Dendritic cells loaded with mTRP-2 peptide | Autologous mouse melanoma model | Broke immune tolerance and induced protective immunity. | aacrjournals.org |
| mTRP-2 peptide adjuvanted with (R)-DOTAP | Murine solid tumor melanoma model | Significant tumor growth delay; broke immune tolerance. | sb-peptide.com |
| Plasmid DNA (mTRP-2) + TGF-β neutralization | C57BL/6 wild-type mice | Induced mTRP-2-specific CTLs; protective and therapeutic immunity. | nih.gov |
| Recombinant adenovirus encoding human TRP-2 | C57BL/6 mice | Elicited a strong immune response against mouse TRP-2; protected from melanoma challenge. | aacrjournals.org |
| mRNA encoding mTRP-2 (180-188) in Lipid Nanoparticles | B16F10 tumor model | Elicited robust CD8+ T cell response and therapeutic effect. | pnas.org |
The mTRP-2 (180-188) peptide is a key reagent for studying the modulation of T-cell activity. It is the primary target epitope for CTLs in the anti-B16 melanoma response. medchemexpress.comapexbt.com Research has shown that vaccination with this peptide can directly influence the function and proliferation of T cells. For example, immunization with an mTRP-2 peptide vaccine adjuvanted with (R)-DOTAP not only delayed tumor growth but also led to increased secretion of interferon-gamma (IFN-γ) by T cells upon restimulation with the peptide. sb-peptide.com This indicates the activation of functionally competent tumor-infiltrating lymphocytes. sb-peptide.com
The induction of a potent T-cell response often requires overcoming peripheral tolerance to self-antigens like TRP-2. Studies have shown that the induction of mTRP-2-specific CTLs is dependent on both CD4+ and CD8+ T cells. nih.govresearchgate.net Depletion experiments revealed that while either CD4+ or CD8+ T cells could independently mediate immune responses against tumors bearing the mTRP-2 antigen, the complete abrogation of protective immunity required the depletion of both T-cell subsets. aacrjournals.org
The peptide is frequently used in ex vivo assays to quantify and characterize T-cell responses. Splenocytes isolated from immunized mice are often stimulated with mTRP-2 (180-188) in mixed lymphocyte cultures to selectively expand antigen-specific CD8+ T cells for easier detection and analysis. nih.gov Furthermore, it is used in Enzyme-Linked Immunosorbent Spot (ELISPOT) assays to enumerate the frequency of IFN-γ-releasing T cells, providing a measure of the cellular immune response. aacrjournals.org These assays have been crucial in correlating the magnitude of the T-cell response with the therapeutic effectiveness of different vaccine formulations. aacrjournals.org
Induction of Antitumor Immune Responses in Animal Models
Applications in Immunological Research Models
The mTRP-2 (180-188) peptide is a cornerstone of many immunological research models, particularly those focused on cancer immunotherapy. nih.gov Its primary application is within syngeneic mouse models of melanoma, such as the B16 melanoma model in C57BL/6 mice, which endogenously expresses the TRP-2 antigen. aacrjournals.orgapexbt.com This model allows researchers to study immune responses to a non-mutated, shared tumor-associated antigen in an immunocompetent host, closely mimicking aspects of human cancer. aacrjournals.orgmdpi.com
The peptide is integral to the development and evaluation of novel vaccine platforms. These include:
Dendritic Cell (DC) Vaccines: Loading DCs with mTRP-2 (180-188) to study their ability to prime T-cell responses. aacrjournals.org
DNA and mRNA Vaccines: Using plasmids or mRNA encoding the peptide to assess the efficacy of genetic immunization strategies. nih.govpnas.orgbiorxiv.org
Liposomal and Nanoparticle Formulations: Encapsulating the peptide to test new delivery systems and adjuvants designed to enhance antigen presentation and immune activation. sb-peptide.compnas.org
Viral Vectors: Employing recombinant adenoviruses to deliver the TRP-2 antigen and break immune tolerance. aacrjournals.org
These models are also used to investigate the complexities of the tumor microenvironment and the mechanisms of immune escape. nih.gov For instance, studies utilize mTRP-2 (180-188) to track the infiltration and function of specific T cells within the tumor following various therapeutic interventions. sb-peptide.com Humanized mouse models, which incorporate a human immune system, represent a developing platform where the human-equivalent TRP-2 peptide can be studied to better predict clinical outcomes. frontiersin.orgjournalaim.com
Contributions to Cancer Immunobiology Research
Research centered on mTRP-2 (180-188) has provided significant insights into the broader field of cancer immunobiology. A major contribution has been to the understanding of immune tolerance to "self" antigens. nih.gov Since TRP-2 is expressed on both cancerous melanoma cells and healthy melanocytes, the immune system is generally tolerant to it. aacrjournals.orgnih.gov Studies using mTRP-2 (180-188) have been pivotal in demonstrating that this tolerance can be broken through specific vaccination strategies, such as using potent adjuvants, combination therapies, or xenoimmunization. nih.govaacrjournals.orgsb-peptide.com
This peptide has also been instrumental in elucidating the cellular basis of anti-melanoma immunity, confirming the critical role of CD8+ cytotoxic T lymphocytes as the primary effectors of tumor rejection. nih.govaacrjournals.org Moreover, it has been used to study the phenomenon of "antigen spreading," where a vaccine-induced immune response against a single epitope (mTRP-2) can broaden to include responses against other tumor antigens, which is a desirable outcome for effective, long-lasting cancer therapy. nih.gov
The development of numerous cancer vaccine platforms has relied on mTRP-2 (180-188) as a model antigen. biorxiv.org Its consistent and well-characterized immunogenicity in specific contexts makes it an ideal benchmark for comparing the potency of different adjuvants, delivery systems, and combination immunotherapies. sb-peptide.compnas.org
Table 2: Key Contributions of mTRP-2 (180-188) to Cancer Immunobiology
| Area of Contribution | Specific Insight Gained | Reference(s) |
|---|---|---|
| Immune Tolerance | Demonstrated that tolerance to a shared self-antigen can be broken with various vaccination strategies. | nih.govaacrjournals.orgaacrjournals.orgnih.gov |
| Effector Cell Identification | Confirmed the central role of CD8+ T cells in mediating melanoma tumor rejection. | nih.govaacrjournals.orgaacrjournals.org |
| Antigen Spreading | Used as a primary antigen to demonstrate the induction of broader immune responses to other tumor antigens. | nih.gov |
| Vaccine Platform Development | Serves as a benchmark model antigen for testing and optimizing new cancer vaccine technologies (DNA, mRNA, DC, etc.). | pnas.orgbiorxiv.org |
Utility in Antigen Discovery and Characterization Research
The mTRP-2 (180-188) peptide is itself a product of antigen discovery research, having been identified as a major reactive epitope for CTLs targeting B16 melanoma. medchemexpress.comaacrjournals.org In current research, its utility has expanded to become a tool for the discovery and characterization of new antigens and T-cell responses. nih.gov
In the context of antigen discovery, mTRP-2 (180-188) often serves as a positive control. nih.gov When screening for novel tumor antigens, researchers use the response to this known peptide as a benchmark to validate their experimental systems and to gauge the immunogenicity of newly identified epitopes. hudson.org.au The methodologies used to identify the mTRP-2 epitope, such as the analysis of peptides eluted from MHC molecules (immunopeptidomics), are now central to the broader search for actionable tumor antigens for personalized immunotherapies. nih.govhudson.org.au
Furthermore, the peptide is crucial for characterizing T-cell responses. By designing altered peptide ligands (APLs) based on the mTRP-2 (180-188) sequence, researchers can investigate how specific amino acid substitutions affect MHC binding affinity and T-cell receptor engagement. nih.gov One such study designed an APL of mTRP-2 (180-188) that exhibited stronger binding to the HLA-A*0201 molecule and induced a superior anti-tumor immune response compared to the original peptide, showcasing its utility in the rational design of more effective peptide-based immunotherapies. nih.gov It is also used to characterize the specificity, avidity, and functionality of T-cell populations following vaccination or adoptive cell therapy, which is essential for developing more effective T-cell-based treatments. aacrjournals.orgbio-rad.comcarterra-bio.combiorxiv.org
Structure Activity Relationship Sar and Peptide Engineering in Research
Principles of Structure-Activity Relationship Analysis Applied to mTRP-2 (180-188)
The structure-activity relationship (SAR) for mTRP-2 (180-188) is primarily centered on its function as a T-cell epitope. The core principle of its activity is a two-step process: first, high-affinity binding to an MHC class I molecule (specifically H-2K^b^ in mice and its human homolog HLA-A2), and second, the effective presentation of the resulting peptide-MHC complex to a specific TCR on a CD8+ cytotoxic T lymphocyte. nih.govaacrjournals.orgaacrjournals.org
SAR analysis for this peptide, therefore, investigates how alterations to its amino acid sequence affect these two key interactions. The primary structure—the linear sequence of amino acids—determines the peptide's ability to fit within the binding groove of the MHC molecule. Specific residues, known as anchor residues, are critical for securing the peptide to the MHC molecule. Other residues, which are more exposed, are available for direct contact with the TCR. The relationship between the peptide's structure and its biological activity (i.e., the strength of the induced immune response) is evaluated by systematically modifying the amino acid sequence and measuring the resulting changes in MHC binding affinity, peptide-MHC complex stability, and T-cell activation. nih.govnih.gov
Identification of Critical Amino Acid Residues for Biological Activity in Research
Research has pinpointed several amino acid residues within the SVYDFFVWL sequence that are critical for its immunological activity.
N-Terminal Residues: The serine (Ser) at position 1 (P1) has been shown to be important. A comparative study of the 9-amino acid peptide SVYDFFVWL (180-188) versus the 8-amino acid version VYDFFVWL (181-188) found that the longer peptide induced a significantly stronger lytic activity by CTLs, suggesting the N-terminal serine enhances MHC binding or TCR recognition. aacrjournals.org
Anchor Residues: The ability of the peptide to bind to the MHC class I molecule HLA-A*0201 relies on primary and auxiliary anchor residues. While specific anchor positions for this peptide in H-2K^b^ are well-studied, modifications at potential anchor sites are a key strategy for enhancing binding.
TCR Contact Residues: An alanine (B10760859) scan, a technique where individual amino acids are replaced one by one with alanine, was performed on the mTRP-2 peptide to identify residues crucial for recognition by a TCR-mimic antibody. This study revealed that the centrally located phenylalanine (Phe) residues at positions 5 (P5) and 6 (P6) were critical for this interaction. nih.gov This highlights the importance of the peptide's central region for specific recognition by the immune receptor.
| Position | Amino Acid | Role in Biological Activity | Reference |
|---|---|---|---|
| P1 (180) | Serine (S) | Enhances overall lytic activity compared to its absence. | aacrjournals.org |
| P5 (184) | Phenylalanine (F) | Identified as a critical contact residue for TCR-mimic antibody recognition. | nih.gov |
| P6 (185) | Phenylalanine (F) | Identified as a critical contact residue for TCR-mimic antibody recognition. | nih.gov |
Rational Design of Peptide Analogs for Enhanced Research Utility
Given the low immunogenicity of many self-antigens like TRP-2, researchers have rationally designed altered peptide ligands (APLs) to create more potent versions for research and potential therapeutic use. nih.gov The goal is to enhance the peptide's ability to stimulate an anti-tumor immune response.
One prominent example involved creating APLs of TRP-2 (180-188) by substituting amino acids at positions considered to be primary and auxiliary anchors for the human MHC molecule HLA-A0201. nih.gov An analog, designated TRP-2 2M, was developed with a modification at an anchor residue. This rationally designed peptide demonstrated a stronger binding affinity and a slower dissociation rate from the HLA-A0201 molecule compared to the original wild-type peptide. nih.gov In functional assays, the TRP-2 2M analog was superior at inducing the production of interferon-gamma (IFN-γ) and granzyme B by CTLs, indicating a more potent anti-tumor immune response. nih.gov This work demonstrates how targeted modifications, based on SAR principles, can significantly enhance the peptide's utility as an immunogenic agent.
| Peptide | Key Property | Functional Outcome | Reference |
|---|---|---|---|
| Wild-Type (SVYDFFVWL) | Standard binding affinity and stability with HLA-A0201. | Baseline immunogenicity against a 'self' antigen. | nih.gov |
| TRP-2 2M Analog | Stronger binding affinity and lower dissociation rate from HLA-A0201. | Superior induction of IFN-γ and granzyme B; enhanced anti-tumor immunity. | nih.gov |
Computational and Predictive Modeling Approaches for Peptide Activity
Computational and predictive modeling are indispensable tools in modern peptide engineering. For mTRP-2 (180-188) and its analogs, these approaches are used to forecast biological activity before costly and time-consuming synthesis and in vitro testing.
MHC Binding Prediction: Computer algorithms are widely used to predict the binding affinity of peptides to specific MHC alleles. aacrjournals.org These tools analyze the peptide sequence for known anchor motifs and other physicochemical properties that favor binding. This was used to predict that the SVYDFFVWL peptide would bind to both mouse H-2K^b^ and human HLA-A2.1. aacrjournals.org
Screening of Altered Peptide Ligands: In the rational design of APLs, computational methods serve as an initial screening filter. Researchers used affinity prediction plots and molecular dynamics simulations to screen a series of designed TRP-2 (180-188) analogs for their potential MHC-binding affinity. nih.gov This allowed them to prioritize a smaller number of promising candidates for further experimental validation.
Molecular Docking and Dynamics: Molecular docking simulations can model the interaction between a peptide and the MHC binding groove, providing insights into the specific molecular interactions and binding energy. mdpi.com While not always performed on this specific peptide, this general technique is crucial for understanding the structural basis of peptide-MHC interactions. Molecular dynamics simulations can further assess the stability of the peptide-MHC complex over time, a critical factor for effective T-cell presentation. nih.gov
These computational approaches accelerate the design-build-test cycle of peptide engineering, enabling a more focused and efficient search for analogs with enhanced immunogenic properties for research.
Compound Name Reference Table
| Name | Synonym(s) |
| mTRP-2 (180-188) | Tyrosinase-related protein 2 (180-188), SVYDFFVWL, Melanoma-associated helper T-cell epitope |
| Tyrosinase-related protein 2 | TRP-2, L-dopachrome tautomerase, DCT |
| Alanine | Ala, A |
| Serine | Ser, S |
| Valine | Val, V |
| Tyrosine | Tyr, Y |
| Aspartic acid | Asp, D |
| Phenylalanine | Phe, F |
| Tryptophan | Trp, W |
| Leucine | Leu, L |
| Interferon-gamma | IFN-γ |
Advanced Research Perspectives and Future Directions for 219312 69 3
Integration with Emerging Immunological Research Paradigms
The study of 219312-69-3 is deeply integrated with the advancing paradigm of cancer immunotherapy, particularly the development of therapeutic cancer vaccines. mdpi.com Peptide-based vaccines, utilizing epitopes like mTRP-2 (180-188), are at the forefront of efforts to stimulate a patient's own immune system to target and destroy cancer cells. oxfordvacmedix.com This approach is a cornerstone of personalized medicine, where vaccines can be designed to elicit a highly specific anti-tumor T cell response. oxfordvacmedix.com
A significant emerging paradigm is the use of combination therapies. Research has shown that the efficacy of peptide vaccines, including those based on TRP-2, can be enhanced when used in conjunction with other immunotherapies like immune checkpoint inhibitors. mdpi.com Antibodies that block PD-1/PD-L1 or CTLA-4 can counteract the immunosuppressive tumor microenvironment, allowing the CTLs activated by the peptide vaccine to function more effectively. mdpi.comnih.gov Furthermore, the combination of the mTRP-2 peptide with adjuvants like Toll-like receptor (TLR) ligands is being explored to boost the magnitude of the immune response. nih.gov The use of mRNA technology to encode the TRP-2 peptide for delivery in lipid nanoparticles represents another cutting-edge approach, aiming to improve antigen presentation and subsequent T cell activation. patsnap.com
Potential as a Research Tool for Probing Immune System Modulation
The peptide this compound serves as an invaluable research tool for dissecting the mechanisms of immune system modulation, particularly in the context of cancer. apexbt.com As a well-defined T cell epitope, it is extensively used in murine melanoma models to study the induction and function of tumor-specific CTLs. apexbt.comresearchgate.net Researchers utilize this peptide to investigate how the immune system can be manipulated to break tolerance to self-antigens, as TRP-2 is a melanocyte differentiation antigen also expressed on normal cells. nih.govnih.gov
By immunizing mice with this compound, often loaded onto dendritic cells (DCs) or encapsulated in delivery systems, scientists can track the activation, proliferation, and effector function of TRP-2-specific CD8+ T cells. aacrjournals.orgaacrjournals.org This allows for the evaluation of different vaccination strategies, adjuvants, and combination therapies in their ability to generate a potent and durable anti-tumor immune response. nih.govsb-peptide.com The peptide is also used in in vitro assays, such as ELISPOT, to quantify the frequency of interferon-gamma-producing T cells, providing a measure of the immunological efficacy of a given intervention. nih.gov
Exploration of Unidentified Biological Targets and Associated Pathways
The primary biological target of the this compound peptide is the Major Histocompatibility Complex (MHC) class I molecule H-2Kb in mice, which then presents the peptide to the T cell receptor on CD8+ CTLs. researchgate.netaacrjournals.org The associated pathway is the antigen processing and presentation pathway, leading to T cell-mediated cytotoxicity against cells expressing TRP-2, such as B16 melanoma cells. nih.gov
While the primary target and pathway are well-established, research is exploring nuances and potential alternative interactions. One area of investigation is the development of "altered peptide ligands" (APLs). nih.gov By substituting amino acids in the original SVYDFFVWL sequence, researchers aim to create analogs with enhanced binding affinity to MHC molecules or improved recognition by T cells. nih.gov This exploration seeks to identify modified versions of the peptide that can induce a more potent anti-tumor response than the native epitope. nih.gov
Furthermore, the interaction with dendritic cells is a key area of study. While DCs are part of the known pathway, the specifics of how different DC maturation states and subsets influence the response to the TRP-2 peptide are under investigation. aacrjournals.org The use of adjuvants that target specific pathways within DCs, such as those involving Toll-like receptors, represents another avenue of exploring associated pathways to enhance the immunogenicity of this compound. frontiersin.org
Methodological Advancements in Peptide-Based Research
The utility of peptides like this compound in research and as potential therapeutics is heavily reliant on methodological advancements in peptide science. nih.govresearchgate.net
Peptide Synthesis: Modern solid-phase peptide synthesis (SPPS) has made the production of high-purity peptides like this compound efficient and scalable. researchgate.netasymchem.com This allows for the generation of sufficient quantities for research and preclinical studies. Automated synthesizers and optimized chemical protocols have significantly improved the speed and yield of peptide production. googleapis.com
Delivery Systems: A major challenge with peptide-based vaccines is their low stability and immunogenicity when administered alone. frontiersin.org To overcome this, various advanced delivery systems have been developed. These include:
Liposomes: These lipid-based vesicles can encapsulate the peptide, protecting it from degradation and facilitating its uptake by antigen-presenting cells (APCs). frontiersin.orgsb-peptide.com
Nanoparticles: Polymeric nanoparticles, such as those made from PLGA, can also be used for controlled release and targeted delivery of the peptide to lymph nodes, where immune responses are initiated. frontiersin.orgnih.gov
Hydrogels: Injectable hydrogels are being explored as depot systems that can slowly release the peptide and an adjuvant over an extended period, potentially leading to a more sustained immune response. news-medical.net
Self-Assembling Peptides: These systems can form nanostructures that enhance peptide stability and uptake by APCs. nih.gov
These advancements in formulation and delivery are critical for translating the immunological potential of peptides like this compound into effective therapeutic strategies. researchgate.netnews-medical.net
Analysis of Patent Literature and Innovation Landscape in Peptide Research
The innovation landscape for peptide research, particularly in the context of cancer immunotherapy, is active and reflected in the patent literature. While a specific patent for the exact sequence of this compound may be part of broader research-use exceptions, the surrounding technologies are heavily patented.
Analysis of patent filings reveals significant innovation in several key areas:
Tyrosinase Inhibitors and Modulators: Numerous patents describe compounds and methods for inhibiting or modulating the activity of tyrosinase and related proteins like TRP-2 for various applications, including skin pigmentation disorders. justia.comresearchgate.net Some patents also cover the use of oligonucleotides to inhibit the expression of TRP-2. researchgate.net
Peptide-Based Vaccines: There is a substantial body of patents covering the composition and use of peptide-based vaccines for cancer. These patents often claim specific peptide sequences, methods for enhancing their immunogenicity with adjuvants, and their formulation in various delivery systems. patsnap.com Patents also exist for methods of using TRP-2 peptides in cancer immunotherapy. nih.gov
Delivery Technologies: Innovations in drug delivery systems for peptides, such as liposomal and nanoparticle formulations, are frequently the subject of patent applications. news-medical.net These patents protect the novel compositions of matter and their use in delivering therapeutic agents like cancer vaccine peptides.
Peptide Synthesis and Modification: Patents have been granted for novel methods of peptide synthesis, ligation, and modification, including the creation of peptide-drug conjugates and the use of non-natural amino acids to improve stability and efficacy. nih.govgoogle.com
Collectively, the patent landscape indicates a dynamic field with ongoing efforts to improve every aspect of peptide-based therapeutics, from the design and synthesis of the peptides themselves to their delivery and application in complex diseases like melanoma.
Q & A
Basic: How should researchers design experiments to synthesize 219312-69-3 with high purity?
Answer:
- Reaction Optimization : Begin with small-scale trials to identify ideal conditions (e.g., temperature, solvent, catalyst) using factorial design or response surface methodology. Include controls for side reactions .
- Purification : Employ techniques like recrystallization, column chromatography, or preparative HPLC, validated by analytical methods (e.g., TLC, GC-MS). Document retention factors and elution profiles .
- Characterization : Confirm purity via NMR (¹H/¹³C), HRMS, and elemental analysis. Cross-reference with literature-reported spectral data to ensure consistency .
Advanced: How can conflicting spectroscopic data for this compound be resolved?
Answer:
- Method Validation : Replicate analyses using orthogonal techniques (e.g., X-ray crystallography for structural confirmation vs. NMR for solution-state behavior) .
- Environmental Factors : Assess solvent effects, temperature, and concentration on spectral outputs. For example, dynamic NMR can resolve tautomeric equilibria .
- Collaborative Verification : Share samples with independent labs to eliminate instrumentation bias. Publish raw data in supplementary materials for peer review .
Basic: What are effective literature search strategies for identifying prior studies on this compound?
Answer:
- Keyword Expansion : Include IUPAC names, synonyms, and CAS-related terms. Track citation networks via tools like Web of Science .
- Grey Literature : Search dissertations and conference abstracts for preliminary findings not in journals .
Advanced: How can computational modeling be integrated with experimental data to study this compound?
Answer:
- Docking Studies : Use software (e.g., AutoDock) to predict binding affinities with biological targets. Validate with in vitro assays (e.g., SPR, ITC) .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability. Compare RMSD plots with experimental NMR relaxation times .
- DFT Calculations : Correlate computed vibrational spectra (IR/Raman) with experimental data to resolve structural ambiguities .
Basic: How can reproducibility be ensured in synthesis protocols for this compound?
Answer:
- Standard Operating Procedures (SOPs) : Detail equipment calibration, reagent lot numbers, and environmental controls (humidity, O₂ levels) .
- Batch Testing : Replicate syntheses ≥3 times, reporting mean yields and standard deviations. Use statistical tests (e.g., ANOVA) to assess variability .
- Open Science : Share protocols on platforms like Protocols.io , enabling peer validation .
Advanced: What methodologies are suitable for analyzing reaction mechanisms involving this compound?
Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps via LC-MS tracking .
- In Situ Monitoring : Employ techniques like ReactIR or stopped-flow spectroscopy to capture transient intermediates .
- Theoretical Frameworks : Apply Eyring or Arrhenius equations to correlate activation parameters with proposed mechanisms .
Basic: What statistical methods are appropriate for analyzing experimental data on this compound?
Answer:
- Descriptive Statistics : Calculate means, SDs, and confidence intervals for yield, purity, and physicochemical properties .
- Hypothesis Testing : Use t-tests or Mann-Whitney U tests to compare experimental groups (e.g., catalyst A vs. B) .
- Regression Analysis : Model reaction yield as a function of variables (e.g., temperature, pH) to identify optima .
Advanced: How can solubility challenges for this compound in biological assays be addressed?
Answer:
- Co-Solvent Systems : Test DMSO-water gradients or cyclodextrin inclusion complexes, monitoring stability via DLS .
- Nanoformulations : Develop liposomal or polymeric nanoparticles, characterizing encapsulation efficiency and release kinetics .
- Surfactant Screening : Use critical micelle concentration (CMC) studies to identify biocompatible solubilizing agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
